molecular formula C10H12F3N B177673 N-[3-(Trifluoromethyl)benzyl]ethylamine CAS No. 14355-04-5

N-[3-(Trifluoromethyl)benzyl]ethylamine

Cat. No.: B177673
CAS No.: 14355-04-5
M. Wt: 203.2 g/mol
InChI Key: MGSDOCJVFWZVGG-UHFFFAOYSA-N
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Description

Chemical Identity:
N-[3-(Trifluoromethyl)benzyl]ethylamine (CAS: 14355-04-5) is a secondary amine with the molecular formula C₁₀H₁₂F₃N and a molecular weight of 203.21 g/mol. Its structure features a benzyl group substituted with a trifluoromethyl (–CF₃) group at the meta position and an ethylamine (–CH₂CH₂NH–) chain .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13/h3-6,14H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSDOCJVFWZVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162453
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14355-04-5
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014355045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Condensation : 3-(Trifluoromethyl)benzaldehyde (1.0 eq) is stirred with ethylamine (1.2 eq) in 1,2-dichloroethane at 25°C for 2 hours to form the imine intermediate.

  • Reduction : STAB (1.5 eq) is added portionwise, and the mixture is stirred for 12 hours.

  • Workup : The reaction is quenched with saturated NaHCO₃, extracted with dichloromethane, and purified via silica gel chromatography.

Key Data :

ParameterValue
Yield78–85%
Purity (HPLC)≥98%
Reaction Time14 hours

This method avoids harsh conditions and minimizes by-products, making it suitable for lab-scale synthesis.

Nucleophilic Substitution of 3-(Trifluoromethyl)benzyl Halides

Nucleophilic displacement of halogenated precursors with ethylamine offers a straightforward pathway. 3-(Trifluoromethyl)benzyl bromide or chloride reacts with excess ethylamine in polar aprotic solvents.

Reaction Protocol

  • Alkylation : 3-(Trifluoromethyl)benzyl chloride (1.0 eq) is treated with ethylamine (3.0 eq) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Isolation : The mixture is diluted with water, extracted with ethyl acetate, and concentrated.

  • Purification : Distillation under reduced pressure yields the product.

Key Data :

ParameterValue
Yield65–72%
Purity (GC)95–97%
Side ProductsDiethylamine (≤3%)

While cost-effective, this method requires careful control of stoichiometry to suppress over-alkylation.

Grignard Reagent-Mediated Synthesis

The patent-pending Grignard approach (WO2021171301A1) synthesizes intermediates that can be derivatized to this compound.

Reaction Protocol

  • Grignard Formation : A mixture of halo benzotrifluoride isomers (96% meta) reacts with Mg in THF under N₂ to generate the Grignard reagent.

  • Ketene Addition : The Grignard reagent is treated with ketene in toluene at −10°C in the presence of an Fe(acac)₃–acetic acid catalyst.

  • Oximation and Reduction : The resulting acetophenone is converted to its oxime (80–85% yield) and reduced to the amine via catalytic hydrogenation.

Key Data :

ParameterValue
Overall Yield62–68% (3 steps)
Purity≥99% after crystallization

This route excels in regioselectivity but involves multi-step complexity.

Reduction of 3-(Trifluoromethyl)benzyl Nitriles

Hydrogenation of nitriles provides access to primary amines, which can be further alkylated to yield the target compound.

Reaction Protocol

  • Nitrile Synthesis : 3-(Trifluoromethyl)benzyl bromide is reacted with NaCN in ethanol/water (70°C, 6 hours).

  • Reduction : The nitrile is hydrogenated over Raney Ni at 50 psi H₂, 80°C, for 12 hours.

  • Ethylation : The primary amine is ethylated using iodoethane and K₂CO₃ in acetonitrile.

Key Data :

ParameterValue
Yield (Nitrile)88%
Yield (Amine)75%
Purity94%

This method’s reliance on toxic cyanide limits its industrial appeal.

Enzymatic Transamination

Emerging biocatalytic routes employ ω-transaminases to convert ketone precursors to amines.

Reaction Protocol

  • Substrate Preparation : 3-(Trifluoromethyl)acetophenone is dissolved in ammonium buffer (pH 9.0).

  • Enzymatic Reaction : ω-Transaminase and alanine (amine donor) are added, and the mixture is stirred at 30°C for 24 hours.

  • Product Isolation : Extraction with tert-butyl methyl ether and solvent removal yield the amine.

Key Data :

ParameterValue
Conversion45–55%
Enantiomeric Excess≥90%

While eco-friendly, low conversion rates necessitate further enzyme engineering.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination78–85≥98HighModerate
Nucleophilic Substitution65–7295–97ModerateHigh
Grignard Route62–68≥99LowLow
Nitrile Reduction7594ModerateModerate
Enzymatic45–55≥90LowHigh

Reductive amination and nucleophilic substitution strike the best balance between yield and practicality. The Grignard method, though high-purity, is less scalable due to cryogenic requirements.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trifluoromethyl)benzyl]ethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity
    • N-[3-(Trifluoromethyl)benzyl]ethylamine has been investigated for its potential antitumor properties. Preliminary studies indicate that it can inhibit the growth of various cancer cell lines, including those from breast, lung, and colon cancers. However, the precise mechanism of action remains to be fully elucidated .
  • Drug Development
    • The compound serves as a building block for synthesizing derivatives that may exhibit enhanced biological activities. Its structural similarity to other pharmacologically active compounds suggests it could interact with various biological targets, including receptors and enzymes involved in neurological and metabolic pathways .
  • Calmodulin Inhibitors
    • Research has identified this compound as a potential selective inhibitor of calmodulin-dependent kinases, which are crucial in regulating insulin sensitivity. This positions the compound as a candidate for addressing metabolic disorders .

Material Science Applications

  • Supramolecular Structures
    • Due to its unique structure, this compound can self-assemble into supramolecular structures such as nanotubes and nanofibers. These materials have potential applications in drug delivery systems, sensors, and energy storage technologies .
  • Polymer Chemistry
    • The compound's reactivity allows for its incorporation into polymers, potentially enhancing their properties for specific applications such as coatings or composites that require improved thermal or mechanical characteristics.

Case Study 1: Anticancer Efficacy

A study demonstrated that derivatives of this compound exhibited significant anticancer activity through in vitro assays against various cancer cell lines. The derivatives showed promising results in inhibiting cell proliferation while maintaining low toxicity levels towards non-cancerous cells .

Case Study 2: Material Application

Research into the self-assembly properties of this compound revealed its ability to form nanostructures suitable for drug delivery systems. These structures enhanced the solubility and bioavailability of therapeutic agents when tested in biological models.

Mechanism of Action

The mechanism of action of N-[3-(Trifluoromethyl)benzyl]ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Physicochemical Properties :

  • Boiling Point : 199.7°C at 760 mmHg
  • Density : 1.122 g/cm³
  • LogP (Partition Coefficient) : 3.205
  • Flash Point : 74.6°C
  • Polar Surface Area (PSA) : 12.03 Ų

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and pharmaceutical synthesis. Notably, it has been identified as a process-specific impurity in drug manufacturing but is excluded from final specifications due to its controlled formation .

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituent on Benzyl Group Amine Chain Structure Key Differences Reference
N-[3-(Trifluoromethyl)benzyl]ethylamine –CF₃ (meta) –CH₂CH₂NH– Baseline for comparison
BD1008 –Cl, –Cl (3,4-dichloro) –CH₂CH₂N(CH₃)– Dichlorophenyl; methylated amine
Compound 29 () –OCH₂CF₃ (meta) Piperidinyl-ethylamine Trifluoromethoxy; piperidine ring
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine –OCH₃ (para) –CH₂CH₂NH– Methoxy substituent on phenyl ring

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The –CF₃ group (strong electron-withdrawing) in the target compound contrasts with the –OCH₃ (electron-donating) group in the methoxy analog . This difference impacts electronic properties and receptor binding.
  • Chlorinated vs.

Physicochemical and Pharmacokinetic Properties

Property This compound BD1008 Analogs (e.g., BD1067) Compound 29 () Methoxy Analog ()
Molecular Weight 203.21 ~380–400 383.32 (C₁₇H₂₇Cl₂F₃N₂O) ~325–350
LogP 3.205 ~4.5–5.0 (estimated) Not reported ~2.8–3.0 (estimated)
Boiling Point 199.7°C >250°C (decomposes) 183–185°C ~200–220°C

Implications :

  • Higher logP in BD1008 analogs suggests greater membrane permeability but may reduce aqueous solubility.
  • The trifluoromethyl group in the target compound balances lipophilicity and metabolic resistance compared to dichloro or methoxy substituents .

σ-Receptor Interactions :

  • BD1008 Analogs : Exhibit high σ-receptor affinity (Ki < 10 nM for σ1 and σ2 receptors). BD1067 (N-ethyl analog) showed potent antagonism, attenuating cocaine-induced convulsions in mice .
  • Compound 29 () : Demonstrated σ1 receptor Ki = 1.2 nM and σ2 Ki = 23 nM, indicating selectivity for σ1. Its piperidinyl-ethylamine chain may enhance binding kinetics .

Behavioral Effects :

  • BD1008 analogs (e.g., BD1067) reduced cocaine-induced lethality in mice via σ-receptor antagonism, while agonists worsened toxicity .
  • The target compound’s role in such pathways remains unstudied but warrants investigation due to its trifluoromethyl motif.

Regulatory Status :

  • The target compound is classified as a process impurity in pharmaceuticals, excluded from final specifications due to controlled synthesis .

Biological Activity

Structural Characteristics

N-[3-(Trifluoromethyl)benzyl]ethylamine features a trifluoromethyl group attached to a benzyl moiety, which is known to enhance lipophilicity and potentially influence biological interactions. The trifluoromethyl group is often associated with increased metabolic stability and altered pharmacokinetics.

Antibacterial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit significant antibacterial properties. For instance, derivatives of benzimidazole containing trifluoromethyl groups have shown considerable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 2 µg/mL against Staphylococcus aureus and Enterococcus faecalis . Although direct studies on this compound are sparse, the structural similarities suggest potential antibacterial efficacy.

Anticancer Properties

The anticancer activity of compounds structurally related to this compound has been documented. For example, various derivatives have demonstrated antiproliferative effects against different cancer cell lines, including breast (MCF-7), lung (NCl H-522), and colon (HCT-15) cancers. Compounds exhibiting similar structural motifs have been shown to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition at micromolar concentrations .

Case Study: Antiproliferative Effects

A study evaluated the effects of trifluoromethyl-substituted compounds on MCF-7 cells, revealing that these compounds significantly reduced cell viability and induced cell cycle arrest at the S phase. The increase in lactate dehydrogenase (LDH) levels in treated cells suggested that cell death occurred via necrosis or apoptosis .

Anti-inflammatory Effects

Compounds with similar chemical structures have also been investigated for their anti-inflammatory properties. For example, certain amines have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar capabilities. This property is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Summary of Biological Activities

Activity Findings
AntibacterialMIC values as low as 2 µg/mL against Gram-positive bacteria .
AnticancerEffective growth inhibition in MCF-7 cells; induces apoptosis .
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines .

Q & A

Basic: What are the most effective synthetic routes for preparing N-[3-(Trifluoromethyl)benzyl]ethylamine with high yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Substitution Reaction : Reacting 3-(trifluoromethyl)benzyl halides with ethylamine in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
  • Reductive Amination : Using 3-(trifluoromethyl)benzaldehyde and ethylamine with a reducing agent (e.g., NaBH₃CN) in methanol .
  • Optimization : Scale-up requires continuous flow reactors to maintain consistency and purity. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients .

Advanced: How can computational methods like density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP functional) can model the compound’s electron density, frontier molecular orbitals, and reactivity:

  • Exchange-Correlation Functionals : Include exact-exchange terms to improve accuracy for thermochemical properties (e.g., ionization potentials, bond dissociation energies) .
  • Applications : Predict regioselectivity in electrophilic substitutions by analyzing Fukui indices or electrostatic potential maps. Validate computational results with experimental NMR or X-ray crystallography data .

Basic: What analytical techniques are critical for characterizing the trifluoromethyl group in this compound?

Methodological Answer:
Key techniques include:

  • ¹⁹F NMR : Identifies the CF₃ group’s chemical shift (typically δ -60 to -70 ppm) and confirms purity .
  • High-Resolution Mass Spectrometry (HRMS) : Matches the exact mass (e.g., 217.0886 g/mol for C₁₀H₁₁F₃N) to rule out impurities .
  • FT-IR : Detects C-F stretching vibrations near 1100–1250 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Methodological Answer:
Systematically evaluate variables:

  • Reagent Ratios : Excess ethylamine (1.5–2.0 eq) improves substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity compared to dichloromethane .
  • Catalysts : Test Pd-based catalysts for Heck reactions if using aryl halide precursors .
  • Data Reproducibility : Document reaction conditions (temperature, stirring rate) and validate purity via orthogonal methods (HPLC, elemental analysis) .

Basic: What safety protocols are essential when handling intermediates like triethylamine during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile bases .
  • Waste Disposal : Neutralize excess triethylamine with dilute HCl before disposal in designated organic waste containers .

Advanced: How can structural analogs of this compound be designed for GPCR-targeted drug discovery?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the CF₃ group with other electron-withdrawing groups (e.g., Cl, NO₂) to modulate receptor binding .
  • Molecular Docking : Use software (e.g., AutoDock) to simulate interactions with GPCR active sites. Prioritize analogs with improved binding affinity (ΔG < -8 kcal/mol) .
  • Validation : Test in vitro using calcium flux assays or radioligand displacement studies .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Solvents : Use ethanol/water mixtures (70:30 v/v) for slow crystallization at 4°C .
  • Nonpolar Solvents : Hexane/diethyl ether (9:1) for removing hydrophobic impurities .
  • Purity Check : Confirm crystal structure via melting point analysis (literature range: 140–144°C for related compounds) .

Advanced: How does the trifluoromethyl group influence the compound’s metabolic stability in pharmacokinetic studies?

Methodological Answer:

  • Metabolic Resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life. Validate via liver microsome assays .
  • Isotope Labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to track in vivo distribution .
  • Data Correlation : Compare with non-fluorinated analogs using LC-MS/MS to quantify metabolic degradation rates .

Basic: How to troubleshoot low yields in the reductive amination route?

Methodological Answer:

  • Reducing Agent : Replace NaBH₃CN with STAB (NaBH(OAc)₃) for improved selectivity .
  • pH Control : Maintain pH 6–7 using acetic acid to stabilize the imine intermediate .
  • Byproduct Removal : Extract unreacted aldehyde with diethyl ether before reduction .

Advanced: What strategies minimize racemization in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric synthesis .
  • Low-Temperature Reactions : Conduct reactions at -20°C to slow enantiomer interconversion .
  • Analytical Chiral HPLC : Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) to monitor enantiomeric excess (>98%) .

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